molecular formula C8H7F2IO B14038598 1-Ethoxy-2,4-difluoro-5-iodobenzene

1-Ethoxy-2,4-difluoro-5-iodobenzene

Cat. No.: B14038598
M. Wt: 284.04 g/mol
InChI Key: HZTODMSARPCMKI-UHFFFAOYSA-N
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Description

1-Ethoxy-2,4-difluoro-5-iodobenzene (CAS 2092612-96-5) is a halogenated aromatic compound of interest in advanced organic synthesis. It serves as a versatile building block, particularly in metal-catalyzed cross-coupling reactions, for constructing complex molecules . The strategic placement of the ethoxy, fluorine, and iodine substituents on the benzene ring makes it a valuable precursor for developing compounds with potential applications in materials science, such as in the creation of specialized polymers and polymers with high thermal stability . Researchers also utilize similar iodo- and fluoro-substituted benzene derivatives in the synthesis of pharmaceutical intermediates, including investigations for non-nucleoside reverse transcriptase inhibitors . As a key synthetic intermediate, its value lies in the reactivity of the iodine atom, which can be selectively functionalized, and the modulating influence of the fluorine atoms, offering pathways to novel m-aryloxy phenols and other meta-substituted aromatic systems . This product is intended for research and development purposes only and is not intended for human or veterinary use.

Properties

Molecular Formula

C8H7F2IO

Molecular Weight

284.04 g/mol

IUPAC Name

1-ethoxy-2,4-difluoro-5-iodobenzene

InChI

InChI=1S/C8H7F2IO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2H2,1H3

InChI Key

HZTODMSARPCMKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1F)F)I

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-Ethoxy-2,4-difluoro-5-iodobenzene typically involves a multi-step approach starting from fluorinated phenol derivatives or halogenated fluorobenzenes. The key steps generally include:

  • Introduction of the ethoxy group via nucleophilic substitution or alkylation of hydroxyl groups.
  • Selective fluorination at desired positions on the benzene ring.
  • Introduction of the iodine substituent through halogenation or metal-halogen exchange followed by iodination.

Relevant Synthetic Routes and Experimental Procedures

Ethoxylation and Fluorination

A related compound, 4-ethoxy-2,3-difluorophenol, was prepared via a one-pot method involving Grignard reagent formation, boration, oxidation, and purification steps under controlled temperature and nitrogen atmosphere conditions. The process includes:

  • Formation of Grignard reagent from the appropriate aryl halide.
  • Boration reaction with boric acid ester in tetrahydrofuran at -40 to 10 °C.
  • Oxidation with hydrogen peroxide in methanol at 10 to 40 °C.
  • Desalting and purification through crystallization in toluene.

This method yields fluorinated phenol derivatives functionalized with an ethoxy group, which can be further transformed into ethoxy-substituted fluorobenzenes.

Metal-Halogen Exchange and Iodination

A synthetic procedure relevant to the preparation of fluorinated iodobenzenes involves the reaction of fluorinated alkylbenzenes with sec-butyllithium to generate aryllithium intermediates, which are subsequently treated with iodine to afford the iodinated products. For example:

Compound Starting Material Reagents Conditions Yield Boiling Point
4-Ethyl-2-fluoro-1-iodobenzene 1-Ethyl-3-fluorobenzene sec-butyllithium, iodine sec-butyllithium at low temp, iodine addition 77% 130-134 °C at 80 mbar
2-Fluoro-1-iodo-4-pentylbenzene 1-Fluoro-3-pentylbenzene sec-butyllithium, iodine similar conditions 87% 138-140 °C at 20 mbar

This approach can be adapted for this compound by using the corresponding ethoxy-difluorobenzene precursor and performing lithiation followed by iodination.

Fluorination Techniques

Selective fluorination is often achieved using electrophilic fluorinating agents or via nucleophilic aromatic substitution when activated by electron-withdrawing groups. The incorporation of fluorine atoms in ortho and para positions relative to the ethoxy group can be controlled by the choice of starting materials and reaction conditions.

Summary Table of Preparation Steps

Step Reaction Type Reagents and Conditions Outcome Reference
1 Formation of Grignard reagent Aryl halide + Mg, THF, N2 atmosphere, -40 to 10 °C Aryl magnesium intermediate
2 Boration Boric acid ester, THF, 0 to 20 °C Aryl boronic acid derivative
3 Oxidation H2O2 (30-50%), MeOH, 10-40 °C Fluorinated phenol with ethoxy group
4 Alkylation/Ethoxylation Alkyl halide or ethoxy source Introduction of ethoxy group
5 Metal-halogen exchange sec-Butyllithium, low temperature Aryllithium intermediate
6 Iodination Iodine addition This compound
7 Purification Crystallization, extraction Pure product

Research Findings and Experimental Data

  • The one-pot boration-oxidation method yields fluorinated phenols with good purity and yield, suitable as intermediates for further functionalization.
  • Metal-halogen exchange followed by iodination is an effective strategy for introducing iodine into fluorinated aromatic rings with yields ranging from 77% to 87% under optimized conditions.
  • The boiling points and mass spectrometry data of related fluorinated iodobenzenes confirm the structural integrity and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2,4-difluoro-5-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while nucleophilic substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

1-Ethoxy-2,4-difluoro-5-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-ethoxy-2,4-difluoro-5-iodobenzene exerts its effects depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps. The molecular targets and pathways involved vary based on the reaction type and conditions .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The placement of iodine at position 5 (vs. 3 or 4 in analogs) optimizes steric accessibility for cross-coupling reactions .
  • Electron-Withdrawing Effects : Fluorine and iodine atoms decrease electron density at the aromatic ring, favoring nucleophilic aromatic substitution. Ethoxy groups, however, provide moderate electron-donating effects, balancing reactivity .
  • Solubility : Ethoxy-containing derivatives exhibit better solubility in organic solvents compared to chloro or methoxy analogs .

Pharmacokinetic and Toxicological Profiles

  • This compound: Limited metabolic data, but structurally related compounds (e.g., 1-(2-deoxy-β-D-ribofuranosyl)-2,4-difluoro-5-iodobenzene) exhibit dose-dependent pharmacokinetics, with rapid hepatic clearance due to deiodination .
  • Safety : Ethoxy analogs generally show moderate hazards (e.g., skin/eye irritation, H315/H319) compared to chloro derivatives, which may release toxic HCl upon decomposition .

Q & A

Q. What steps reconcile conflicting biological activity data across studies?

  • Methodological Answer : Standardize assay conditions (cell lines, concentrations) and validate compound stability in biological matrices. Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm binding. Cross-reference with PubChem BioAssay data for consistency checks .

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